
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing bis(trifluoromethanesulfonyl)imide involves reacting trifluoromethanesulfonyl fluoride with an organic base such as aniline in a strong polar solvent . Another method uses trifluoromethanesulfonic acid and thionyl chloride to produce trifluoromethanesulfonyl chloride, which is then reacted with aniline and an organic base like triethylamine . These methods are efficient, cost-effective, and suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can be used to introduce triflate groups onto phenols and amines.
Catalytic Reactions: It serves as a catalyst in organic reactions such as Friedel-Crafts acylation and cycloisomerization of 1,6-dienes.
Common Reagents and Conditions
Common reagents used with bis(trifluoromethanesulfonyl)imide include trifluoromethanesulfonyl fluoride, aniline, and organic bases like triethylamine . Reaction conditions typically involve strong polar solvents and controlled temperatures .
Major Products
The major products formed from these reactions include triflate-substituted phenols and amines, as well as various organic compounds synthesized through catalytic processes .
Scientific Research Applications
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide exerts its effects primarily through its high acidity and compatibility with organic solvents . It forms strong hydrogen bonds and interacts with various molecular targets, facilitating reactions such as the formation of triflate groups on phenols and amines .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Commonly used as an electrolyte in lithium-ion batteries.
Magnesium bis(trifluoromethanesulfonyl)imide: Used as a catalyst in organic synthesis.
Uniqueness
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to its high stability, low toxicity, and excellent solubility in organic solvents. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Biological Activity
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, also known as bis(trifluoromethanesulfonyl)imide (TFSI), is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFSI, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 82113-65-3
- Molecular Formula : C2HF6NO4S2
- Molecular Weight : 281.15 g/mol
- SMILES Notation : FC(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F
The compound belongs to the class of organosulfonic acids and derivatives, characterized by a sulfonamide functional group which contributes to its biological activity.
The biological activity of TFSI can be attributed to its ability to interact with various biological targets. Research indicates that the trifluoromethyl and sulfonyl groups enhance the lipophilicity and electronic properties of the molecule, which can lead to improved binding affinity with target proteins. This is crucial in drug design as it can influence the pharmacokinetics and efficacy of therapeutic agents.
Antimicrobial Activity
Research has demonstrated that TFSI derivatives exhibit significant antibacterial properties. A study evaluated several urea derivatives with sulfonyl groups, revealing that certain compounds showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans . This suggests that TFSI may possess similar or enhanced antibacterial properties due to its structural components.
Anticancer Activity
TFSI has been investigated for its anticancer potential. In vitro studies have shown that compounds derived from TFSI exhibit cytotoxic effects against various human cancer cell lines. For instance, one study reported IC50 values for certain derivatives better than Doxorubicin, a standard chemotherapy drug . Specifically:
- Compound 7: IC50 = 44.4 µM against PACA2
- Compound 8: IC50 = 22.4 µM against PACA2
- Compound 9: IC50 values ranged from 12.4 to 17.8 µM against HCT116 and HePG2 cells.
Molecular docking studies further revealed promising interactions with key proteins involved in cancer progression, indicating that TFSI derivatives could serve as potential leads in anticancer drug development .
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to assess the antibacterial efficacy of TFSI derivatives. The study found that specific modifications in the sulfonamide structure significantly enhanced antibacterial activity. For example, derivatives with additional trifluoromethyl groups showed increased potency against resistant bacterial strains.
Case Study 2: Cancer Cell Line Studies
In a comparative study of TFSI derivatives against established chemotherapeutics, it was observed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells through reactive oxygen species (ROS) generation. This mechanism is crucial for developing new cancer therapies targeting resistant cell lines .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonamide coupling reactions. A common approach involves reacting trifluoromethanesulfonyl chloride derivatives with appropriate amines under anhydrous conditions. For example, stepwise sulfonation followed by amidation under inert atmospheres (e.g., nitrogen) can improve yields. Reaction optimization includes controlling stoichiometry, temperature (e.g., −70 °C to room temperature), and using catalysts like trimethylsilyl triflate . Safety protocols, such as working in fume hoods and using HF-resistant gloves, are critical due to hazardous intermediates .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., argon). Solubility in methanol and limited solubility in chloroform (as per purity ≥99%) suggests storage in dry, polar aprotic solvents . Handling requires PPE (gloves, goggles) due to risks of severe burns from fluorinated byproducts. Contradictory melting points (52–56 °C vs. 100–102 °C) in literature highlight the need to verify batch-specific CAS numbers and characterization data .
Q. What analytical techniques are most effective for assessing purity and structural integrity?
- Methodological Answer :
- Melting Point Analysis : Discrepancies in reported values (e.g., 52–56 °C vs. 100–102 °C) necessitate cross-validation using differential scanning calorimetry (DSC) .
- Spectroscopy : High-resolution NMR (¹⁹F and ¹H) identifies isomeric impurities, while FT-IR confirms sulfonyl and trifluoromethyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., 357.25 g/mol) .
- Chromatography : HPLC with UV detection monitors purity, especially for hygroscopic degradation products .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve structural ambiguities in fluorinated sulfonamides?
- Methodological Answer :
- NMR : ¹⁹F NMR distinguishes between trifluoromethyl and sulfonyl groups, with chemical shifts sensitive to electronic environment changes. Coupling patterns in ¹H NMR help identify aryl substituents .
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with X-ray crystallography data (if available). Simulations of electrostatic potential maps predict reactivity sites .
Q. What role does this compound play in facilitating challenging organic transformations, such as glycosylation or Friedel-Crafts reactions?
- Methodological Answer : As a strong Brønsted acid (comparable to triflic acid), it catalyzes reactions requiring superacidic conditions. For example, it can protonate glycosyl donors in carbohydrate chemistry, improving reaction rates and stereoselectivity. Kinetic studies using in situ IR or NMR monitor acid strength and decomposition pathways under varying temperatures .
Q. How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) across literature sources?
- Methodological Answer :
- Source Verification : Cross-check CAS numbers (e.g., 121788-77-0 vs. 82113-65-3) to confirm compound identity .
- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous, inert atmosphere).
- Peer-Data Comparison : Use databases like NIST Chemistry WebBook for validated spectral data .
Q. What computational approaches are validated for modeling the compound’s electronic properties and reactivity?
- Methodological Answer :
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMGHDIOOHOAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045026 | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82113-65-3 | |
Record name | Bis(trifluoromethanesulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82113-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflic imide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082113653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7R849VM9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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